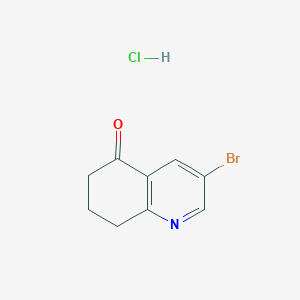![molecular formula C20H14F3NO4 B2720920 10-[2-(trifluoromethyl)phenyl]-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one CAS No. 882747-25-3](/img/structure/B2720920.png)
10-[2-(trifluoromethyl)phenyl]-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-[2-(trifluoromethyl)phenyl]-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one is a complex organic molecule characterized by a unique structure that includes trifluoromethyl groups and a fused ring system. This compound falls within the family of quinoline derivatives, which have garnered significant attention due to their diverse biological and pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
Synthesis of Starting Materials
Synthesize the initial fragments, such as 2-(trifluoromethyl)phenyl and various intermediates necessary for constructing the dioxino and quinolinone components.
Ensure the purity and stability of these intermediates through crystallization or distillation.
Condensation Reactions
Utilize condensation reactions to form the dioxino and quinolinone structures.
Employ catalysts like Lewis acids (e.g., AlCl₃) to promote these reactions under controlled temperature and pH conditions.
Cyclization
Achieve cyclization through intramolecular reactions, facilitated by appropriate solvents and heat, to form the final fused ring structure.
Industrial Production Methods
Batch Processing
Execute synthesis in large reaction vessels, allowing precise control over reaction parameters.
Employ industrial-scale purification techniques like chromatography and recrystallization.
Flow Chemistry
Use continuous flow reactors to scale up the synthesis, enhancing efficiency and yield.
Incorporate real-time monitoring systems to ensure consistent product quality.
化学反应分析
Types of Reactions
Oxidation
The compound can undergo oxidation reactions, particularly at the quinoline ring, to form various quinolone derivatives.
Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction
The compound can be reduced to form different hydrogenated derivatives.
Reducing agents like lithium aluminum hydride (LiAlH₄) are typically used.
Substitution
The trifluoromethyl group can participate in nucleophilic substitution reactions.
Reagents such as nucleophiles (e.g., amines, thiols) under basic conditions can facilitate these substitutions.
Major Products
Oxidation: : Formation of quinolone oxides.
Reduction: : Formation of hydrogenated quinoline derivatives.
Substitution: : Introduction of various functional groups at the trifluoromethyl position.
科学研究应用
Chemistry
Synthetic Chemistry
Use as a building block for the synthesis of more complex molecules.
Study of reaction mechanisms and kinetics involving its unique structure.
Biology
Enzyme Inhibition
Potential use as an inhibitor for specific enzymes involved in metabolic pathways.
Investigation of binding interactions with biological macromolecules.
Medicine
Pharmacological Research
Exploration of its potential as an anti-cancer or anti-inflammatory agent.
Use in the development of novel therapeutic agents targeting specific diseases.
Industry
Material Science
Application in the synthesis of advanced materials with unique electronic or optical properties.
Use in the development of sensors and diagnostic tools.
作用机制
The compound exerts its effects through various mechanisms, depending on the context:
Enzymatic Inhibition: : Binds to active sites of enzymes, blocking substrate access and inhibiting enzyme function.
Receptor Interaction: : Interacts with specific receptors, modulating signal transduction pathways.
Cellular Uptake: : Penetrates cellular membranes, affecting intracellular processes and metabolic pathways.
相似化合物的比较
Similar Compounds
Quinoline Derivatives
2-Phenylquinoline
4-Hydroxyquinoline
6-Methylquinoline
Uniqueness
The presence of the trifluoromethyl group imparts unique electronic properties, enhancing its reactivity and interaction with biological targets.
The fused ring system adds structural complexity, offering diverse chemical and biological activities.
属性
IUPAC Name |
17-[2-(trifluoromethyl)phenyl]-4,7,14-trioxa-11-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3(8),9,12(16)-tetraen-15-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3NO4/c21-20(22,23)12-4-2-1-3-10(12)17-11-7-15-16(27-6-5-26-15)8-13(11)24-14-9-28-19(25)18(14)17/h1-4,7-8,17,24H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOPFPPLHLSVGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(C4=C(COC4=O)NC3=C2)C5=CC=CC=C5C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2720837.png)
![{[3-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride](/img/structure/B2720838.png)


![6-Cyclopropyl-3-{2-oxo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2720844.png)



![{2-[1-(3-Methylbut-2-en-1-yl)-1,2,3,6-tetrahydropyridin-4-yl]ethyl}amine dihydrochloride](/img/new.no-structure.jpg)



![4-(2,4-dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2720855.png)
![(4aS,8aR)-7-(prop-2-enoyl)-octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one](/img/structure/B2720858.png)
